[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride
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Overview
Description
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride is an organic compound with the molecular formula C7H6ClF3N2O. This compound is notable for its pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group and an acetyl chloride moiety makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride typically involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with acetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved safety due to the handling of reactive intermediates in smaller quantities .
Chemical Reactions Analysis
Types of Reactions
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran.
Catalysts: Triethylamine, pyridine.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry
In chemistry, [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its ability to introduce the trifluoromethyl group into molecules is particularly valuable in the development of herbicides and insecticides .
Mechanism of Action
The mechanism of action of [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
[5-methyl-3-(trifluoromethyl)-1H-pyrazole]: Lacks the acetyl chloride group but shares the pyrazole and trifluoromethyl functionalities.
[5-methyl-1H-pyrazol-1-yl]acetyl chloride: Similar structure but without the trifluoromethyl group.
[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride: Similar structure but without the methyl group.
Uniqueness
The uniqueness of [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride lies in the combination of the trifluoromethyl group and the acetyl chloride moiety. This combination imparts unique reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c1-4-2-5(7(9,10)11)12-13(4)3-6(8)14/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOXUPVESDJDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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